4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid

Lipophilicity Drug design Membrane permeability

4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid (CAS 153596-03-3; molecular formula C5H6ClN3O2S; MW 207.64 g/mol) is a heterocyclic building block belonging to the 1,2,5-thiadiazole class. The compound features a carboxylic acid at position 3 and a (2-chloroethyl)amino substituent at position 4 of the thiadiazole ring.

Molecular Formula C5H6ClN3O2S
Molecular Weight 207.64 g/mol
CAS No. 153596-03-3
Cat. No. B14274152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid
CAS153596-03-3
Molecular FormulaC5H6ClN3O2S
Molecular Weight207.64 g/mol
Structural Identifiers
SMILESC(CCl)NC1=NSN=C1C(=O)O
InChIInChI=1S/C5H6ClN3O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2H2,(H,7,9)(H,10,11)
InChIKeyAZFDNJHVTBFSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid (CAS 153596-03-3): A Bifunctional 1,2,5-Thiadiazole Scaffold for Covalent Probe Design and Macrocyclic Synthesis


4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid (CAS 153596-03-3; molecular formula C5H6ClN3O2S; MW 207.64 g/mol) is a heterocyclic building block belonging to the 1,2,5-thiadiazole class [1]. The compound features a carboxylic acid at position 3 and a (2-chloroethyl)amino substituent at position 4 of the thiadiazole ring. First reported by Ivanov, Yavolovskii, and Kuklenko in 1993, it serves as a key intermediate in the synthesis of 14-membered macrocyclic lactams, lactones, and thiolactones [2]. The chloroethylamine moiety confers electrophilic alkylating potential characteristic of nitrogen mustard analogs, while the free carboxylic acid enables direct conjugation via amide bond formation without deprotection steps.

Why 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid Cannot Be Replaced by Generic Thiadiazole Analogs for Alkylation-Dependent Applications


The compound's differentiation resides in the simultaneous presence of three functional elements—the 1,2,5-thiadiazole ring, the 4-(2-chloroethyl)amino substituent, and the 3-carboxylic acid—none of which can be independently altered without losing key capabilities. Replacing the chloroethyl group with a hydroxyethyl group (CAS 135086-65-6) eliminates alkylating activity because the hydroxyl is a poor leaving group [1]. Substituting the carboxylic acid with an ethyl ester (CAS 147194-42-1) removes the free acid handle required for direct amide conjugation. Switching to the 1,3,4-thiadiazole isomer alters the electronic character and hydrogen-bonding geometry of the heterocyclic core. The documented use of this precise compound in macrocyclic lactam/lactone/thiolactone synthesis [2] demonstrates that both the chloroethyl electrophile and the carboxylic acid nucleophile are mechanistically required in the cyclization step, making generic substitution structurally impossible for this application.

Quantitative Differentiation Evidence for 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid (CAS 153596-03-3) Versus Closest Analogs


Lipophilicity (LogP) Advantage: 2.06 Log Unit Increase Over the Hydroxy Analog Enables Membrane-Permeable Conjugate Design

The target compound exhibits a predicted octanol/water partition coefficient (XLogP3) of 1.7, compared to −0.36 for its direct synthetic precursor 4-[(2-hydroxyethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid (CAS 135086-65-6) [1]. This represents a ΔLogP of approximately 2.06 units, corresponding to a roughly 115-fold increase in lipophilicity. The increased LogP arises from replacement of the hydroxyl group with chlorine, which reduces hydrogen-bonding capacity and increases hydrophobic surface area.

Lipophilicity Drug design Membrane permeability

Electrophilic Reactivity: Chloroethyl Group Confers Alkylating Activity Absent in Hydroxy and Amino Analogs

The (2-chloroethyl)amino substituent functions as a latent electrophile. The chlorine atom serves as a leaving group (conjugate acid HCl, pKa ≈ −7), enabling nucleophilic substitution and DNA/protein alkylation [1]. In contrast, the hydroxyl group in the hydroxy analog (CAS 135086-65-6) is a poor leaving group (conjugate acid H2O, pKa ≈ 15.7), and the amino group in 4-amino-1,2,5-thiadiazole-3-carboxylic acid (CAS 2829-58-5) is essentially non-leaving under physiological conditions. Literature on structurally related β-chloroethylamine-substituted thiadiazoles confirms alkylating ability against nucleophilic biomolecules [2].

Alkylating agent Covalent inhibitor Electrophilic warhead

Validated Synthetic Utility: The Only Analog Documented for Macrocyclic Lactam/Lactone/Thiolactone Formation

Yavolovskii et al. (1996) demonstrated that 4-[(2-chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid undergoes intramolecular cyclization to form 14-membered macrocyclic lactams, lactones, and thiolactones [1]. The reaction exploits the bifunctional nature of the molecule: the carboxylic acid acts as a nucleophile while the chloroethyl group serves as an electrophile in the ring-closing step. This specific transformation has not been reported for the hydroxy, amino, or unsubstituted analogs, which lack the required leaving group. Downstream products characterized from this compound include the aminoethylamino (CAS 153391-48-1), iodoethylamino (CAS 153596-05-5), and mercaptoethylamino (CAS 185116-26-1) derivatives [2], confirming its versatility as a synthetic hub.

Macrocyclic synthesis Cyclization Heterocyclic chemistry

Hydrogen-Bonding Capacity: Doubled HBD Count and Increased HBA Count Relative to the Parent 1,2,5-Thiadiazole-3-carboxylic Acid

The target compound possesses 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), compared to 1 HBD and 4–5 HBA for the parent 1,2,5-thiadiazole-3-carboxylic acid (CAS 13368-86-0) [1]. The additional HBD arises from the secondary amine (−NH−) of the chloroethylamino substituent, while the extra HBA comes from the same nitrogen atom. This enhanced hydrogen-bonding capacity increases aqueous solubility modulation potential and provides an additional anchor point for target protein interactions. The 4-amino analog (CAS 2829-58-5) has comparable HBD/HBA counts (2/6) but lacks electrophilic reactivity, demonstrating that the chloro compound uniquely combines high hydrogen-bonding capacity with alkylating function.

Hydrogen bonding Molecular recognition Solubility

Leaving Group Tunability: Chlorine Offers Balanced Reactivity–Stability Profile versus the Iodo Analog for Procurement and Handling

Within the β-haloethylamino series, the chlorine atom represents an intermediate leaving group ability between the non-leaving hydroxyl and the highly reactive iodine. The iodo analog 3-(β-iodoethylamino)-1,2,5-thiadiazole-4-carboxylic acid (CAS 153596-05-5, MW 299.09) [1] is expected to be more reactive in nucleophilic substitution due to the superior leaving group ability of iodide (conjugate acid HI, pKa ≈ −10). However, iodoalkyl compounds are generally more light-sensitive and thermally labile than their chloro counterparts. The chloro compound thus offers a practical balance: sufficient electrophilic reactivity for alkylation applications while maintaining adequate bench stability for routine handling, storage, and shipping—an important consideration for procurement and laboratory workflow.

Chemical stability Leaving group Procurement

Prioritized Application Scenarios for 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid (CAS 153596-03-3) Based on Quantitative Differentiation Evidence


Covalent Probe and Targeted Covalent Inhibitor (TCI) Development Leveraging the Chloroethyl Warhead

The chloroethylamino group provides electrophilic reactivity for covalent target engagement [1], while the carboxylic acid enables straightforward amide coupling to targeting ligands or linkers without requiring protecting group manipulation. The LogP of 1.7 [2] supports passive membrane permeability for intracellular target access, distinguishing this compound from the hydrophilic hydroxy analog (LogP −0.36) which would be largely membrane-impermeable. Researchers designing covalent chemical probes for enzymes with active-site nucleophiles (cysteine, serine) or DNA-targeted alkylating agents should prioritize this compound over the hydroxy or amino analogs, which lack the requisite electrophilicity.

Synthesis of 1,2,5-Thiadiazole-Containing 14-Membered Macrocyclic Libraries

This compound is the validated starting material for constructing 14-membered macrocyclic lactams, lactones, and thiolactones via intramolecular cyclization between the carboxylic acid and chloroethyl groups [1]. No other analog in the series (hydroxy, amino, unsubstituted parent) supports this transformation. Medicinal chemistry groups exploring macrocyclic scaffolds for challenging drug targets (e.g., protein–protein interactions, antimicrobial peptides) should select this compound as the entry point for generating 1,2,5-thiadiazole-fused macrocyclic libraries.

Bifunctional Building Block for Bioconjugation and Linker Chemistry

The simultaneous presence of a free carboxylic acid (for active ester formation and amide coupling) and a chloroethyl electrophile (for subsequent nucleophilic displacement with thiols, amines, or other nucleophiles) [1] enables sequential, orthogonal conjugation strategies. This dual functionality eliminates the need for protecting group strategies required when using analogs that lack one of these reactive handles. Chemical biology groups developing antibody–drug conjugate linkers, PROTAC connectors, or fluorescent probe scaffolds can use this compound as a pre-assembled heterobifunctional linker where the thiadiazole ring provides a rigid, low-molecular-weight spacer element.

Structure–Activity Relationship (SAR) Studies on Thiadiazole-Based Alkylating Agents

The compound serves as a central SAR hub: its three characterized downstream derivatives—the aminoethylamino (CAS 153391-48-1), iodoethylamino (CAS 153596-05-5), and mercaptoethylamino (CAS 185116-26-1) analogs [1]—enable systematic exploration of leaving group effects on alkylation efficiency and biological activity. The balanced reactivity–stability profile of the chloro compound [2] makes it the preferred starting point for SAR campaigns, with the more reactive iodo analog reserved for cases where maximum electrophilicity is required.

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